

Commercial Suppliers and Technical Guide for 2-Methoxyethyl Isothiocyanate

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Compound of Interest

Compound Name: 2-Methoxyethyl isothiocyanate

Cat. No.: B1583187

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **2-Methoxyethyl isothiocyanate**, alongside detailed experimental protocols and insights into its potential biological mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Commercial Availability

2-Methoxyethyl isothiocyanate is available from several commercial chemical suppliers. The purity and available quantities vary by supplier, and pricing is subject to change. Below is a summary of offerings from prominent vendors.

Supplier	Purity	Available Quantities	Price (USD/GBP)
Sigma-Aldrich	95%	5 g	\$83.98 / £114.00[1]
Thermo Scientific (Alfa Aesar)	98+%	1 g	Price available upon login
Fluorochem	Not Specified	1 g, 5 g	£62.00 (1 g), £223.00 (5 g)[2]
Santa Cruz Biotechnology	Not Specified	Inquire for details	Inquire for details[3]
Conier Chem & Pharma Limited	Not Specified	Inquire for details	Inquire for details[4]

Note: Prices are indicative and may not reflect the most current rates. It is recommended to visit the supplier's website for up-to-date pricing and availability. For some suppliers, registration or logging in is required to view pricing information[5].

Physicochemical Properties

Property	Value
CAS Number	38663-85-3
Molecular Formula	C4H7NOS
Molecular Weight	117.17 g/mol
Appearance	Clear colorless to yellow liquid[4]
Density	1.080 g/mL at 25 °C
Boiling Point	88.5-92 °C @ 23.5 Torr[4]
Refractive Index	n ₂₀ /D 1.517

Experimental Protocols

While specific experimental protocols for **2-Methoxyethyl isothiocyanate** are not widely published, the following are detailed methodologies for common assays used to evaluate the biological activity of isothiocyanates (ITCs). These can be adapted for use with **2-Methoxyethyl isothiocyanate**.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of an ITC on a cancer cell line.

Materials:

- **2-Methoxyethyl isothiocyanate**
- Dimethyl sulfoxide (DMSO)
- Cancer cell line of interest (e.g., A549, HT29)
- Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Preparation:** Prepare a stock solution of **2-Methoxyethyl isothiocyanate** in DMSO. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v)[6].
- **Treatment:** Remove the existing medium and add 100 µL of the medium containing different concentrations of **2-Methoxyethyl isothiocyanate** to the wells. Include a vehicle control (medium with DMSO only)[7].

- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂[\[6\]](#).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
- Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals[\[7\]](#).
- Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis.

Materials:

- **2-Methoxyethyl isothiocyanate**
- Cancer cell line
- 6-well plates
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of **2-Methoxyethyl isothiocyanate** or a

vehicle control for a specified time[7].

- Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS[7].
- Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension[7][8].
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes[7][8].
- Analysis: Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[7].

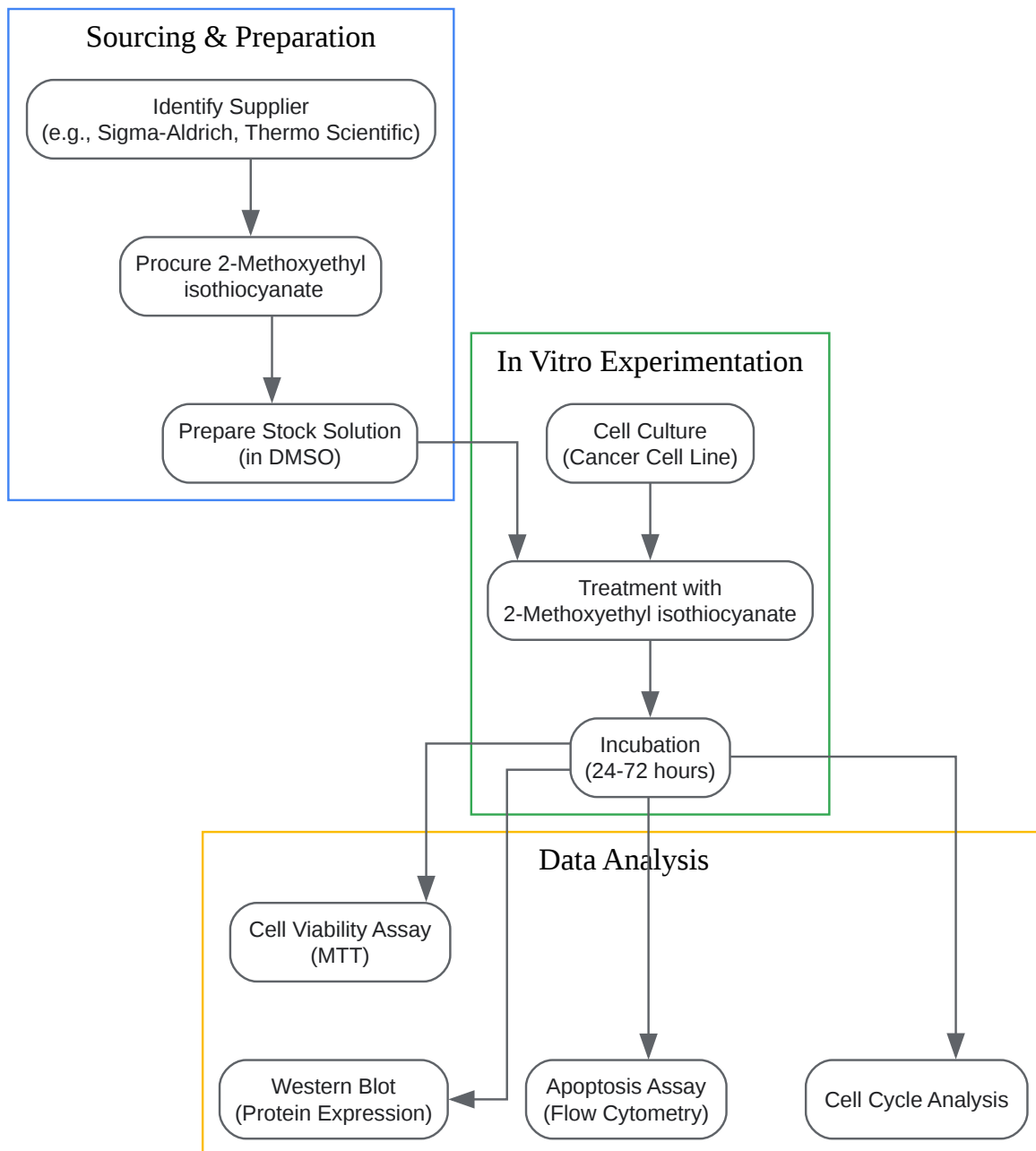
Potential Signaling Pathways and Mechanisms of Action

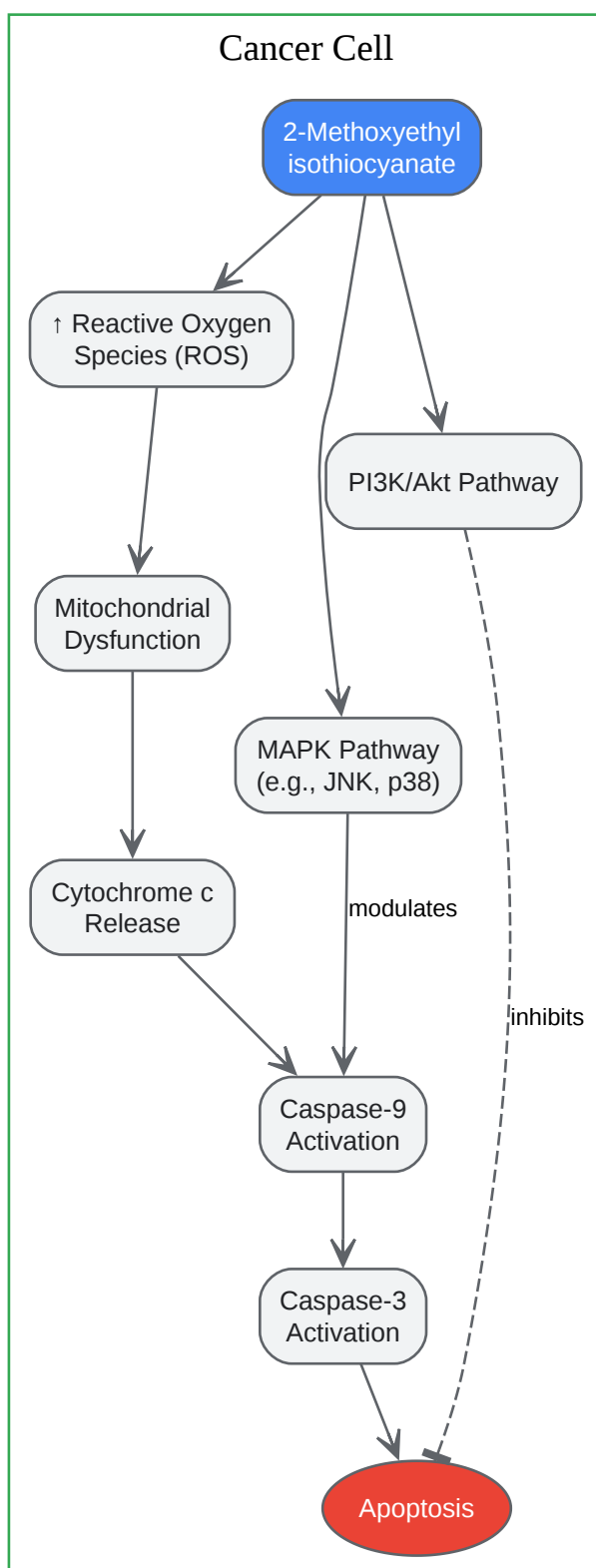
Isothiocyanates are known to exert their biological effects, particularly their anti-cancer properties, through the modulation of various signaling pathways. While the specific pathways affected by **2-Methoxyethyl isothiocyanate** require direct investigation, the broader class of ITCs has been shown to induce apoptosis and inhibit cell proliferation through several key mechanisms[9][10][11].

A primary mechanism of action for many ITCs is the induction of apoptosis in cancer cells[10][11]. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events often include the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases[10][11].

Furthermore, ITCs can influence cell cycle progression, often causing arrest at the G2/M phase, and can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways[12].

Below are graphical representations of a general experimental workflow and a potential signaling pathway that may be relevant to the action of **2-Methoxyethyl isothiocyanate**.





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